Isoxazole, 3-phenyl-5-(2-thienyl)-
Description
Significance of the Isoxazole (B147169) Heterocycle in Advanced Chemical Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal and synthetic chemistry. ajrconline.orgnih.gov Its unique structural and electronic properties make it a versatile scaffold for the development of a wide range of biologically active compounds. ajrconline.orgresearchgate.netnih.govrsc.org The isoxazole nucleus is found in various natural products and serves as the foundation for numerous synthetic drugs, highlighting its therapeutic potential. ajrconline.org Researchers are continually drawn to isoxazoles due to their relatively straightforward synthesis and the diverse pharmacological activities exhibited by their derivatives. ajrconline.orgnih.govrsc.org These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making isoxazoles a significant area of focus in the quest for novel therapeutic agents. nih.govnih.govrsc.org
The isoxazole ring's stability, coupled with the reactivity of its N-O bond to cleavage under certain conditions, provides a unique platform for synthetic transformations, allowing for the creation of diverse molecular architectures. clockss.org This has led to its application not only in drug discovery but also in the development of new materials and agrochemicals. rsc.org The ongoing exploration of isoxazole chemistry continues to unveil new synthetic methodologies and novel compounds with promising applications across various scientific disciplines. nih.govrsc.org
Overview of Substituted Isoxazoles in Organic and Heterocyclic Chemistry
Substituted isoxazoles are a broad class of compounds where the hydrogen atoms on the isoxazole ring are replaced by various functional groups. The nature and position of these substituents have a profound impact on the molecule's physical, chemical, and biological properties. nih.gov Di- and tri-substituted isoxazoles, in particular, have been extensively studied and have demonstrated a wide spectrum of biological activities. researchgate.net
The synthesis of substituted isoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.org A common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. nih.govjocpr.com This method allows for the regioselective synthesis of a wide variety of substituted isoxazoles. nih.gov Other synthetic strategies include the cyclization of α,β-acetylenic oximes and the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. organic-chemistry.org The ability to introduce diverse substituents at various positions on the isoxazole ring has been instrumental in the development of compounds with tailored properties for specific applications. nih.gov
Contextualization of Isoxazole, 3-phenyl-5-(2-thienyl)- within Contemporary Isoxazole Studies
Within the vast landscape of isoxazole research, the specific compound Isoxazole, 3-phenyl-5-(2-thienyl)- represents a significant area of interest. This molecule incorporates a phenyl group at the 3-position and a thienyl group at the 5-position of the isoxazole ring. The presence of these two distinct aromatic systems, the phenyl and the sulfur-containing thienyl ring, imparts unique electronic and steric properties to the molecule.
The thienyl moiety is a well-known bioisostere of the phenyl group and is often incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties. ontosight.ai Research into 5-(thiophen-2-yl)isoxazoles has shown promising results, particularly in the development of anti-cancer agents. rsc.org Studies have indicated that the presence of a thiophene (B33073) ring at the 5th position of the isoxazole can lead to potent activity against certain cancer cell lines. rsc.org The combination of the phenyl and thienyl groups in Isoxazole, 3-phenyl-5-(2-thienyl)- suggests a molecule with potential for diverse biological interactions and applications, making it a relevant subject of contemporary chemical research. rsc.orgontosight.ai Further investigation into its synthesis, properties, and potential applications continues to be an active area of study.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62218-62-6 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-phenyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H |
InChI Key |
WOSHDWCUWJXVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Isoxazole, 3 Phenyl 5 2 Thienyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For instance, in 3,5-diphenyl isoxazole (B147169), the proton on the isoxazole ring appears as a singlet at approximately 6.56 ppm. rjpbcs.com The aromatic protons of the phenyl rings typically resonate in the range of 7.19 to 7.94 ppm. rjpbcs.com For 3-phenyl-5-(p-tolyl)isoxazole, the isoxazole proton signal is observed at 6.77 ppm, while the aromatic protons appear between 7.28 and 7.87 ppm. rsc.org The methyl protons of the tolyl group give a singlet at 2.40 ppm. rsc.org
In the case of Isoxazole, 3-phenyl-5-(2-thienyl)-, the proton on the isoxazole ring is expected to show a singlet in a similar region. The protons of the phenyl group will likely exhibit multiplets in the aromatic region. The protons of the 2-thienyl group will present a distinct set of signals, typically as doublets or doublet of doublets, due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for Isoxazole, 3-phenyl-5-(2-thienyl)-
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Isoxazole-H | ~ 6.5 - 7.0 (s) |
| Phenyl-H | ~ 7.3 - 7.9 (m) |
| Thienyl-H | ~ 7.0 - 7.8 (m) |
s = singlet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3,5-diphenylisoxazole (B109209), the carbon atoms of the isoxazole ring resonate at approximately 170.3 ppm (C5), 162.9 ppm (C3), and 97.4 ppm (C4). rsc.org The phenyl carbons appear in the range of 125.7 to 130.1 ppm. rsc.org
For Isoxazole, 3-phenyl-5-(2-thienyl)-, the chemical shifts of the isoxazole carbons are expected to be in a similar range. The carbons of the phenyl and thienyl rings will have characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for Isoxazole, 3-phenyl-5-(2-thienyl)-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C3 (Isoxazole) | ~ 161 - 164 |
| C4 (Isoxazole) | ~ 97 - 101 |
| C5 (Isoxazole) | ~ 168 - 171 |
| Phenyl Carbons | ~ 125 - 131 |
Advanced NMR Techniques
Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals of Isoxazole, 3-phenyl-5-(2-thienyl)-. ipb.pt These techniques help establish connectivity between protons and carbons within the molecule. While specific 2D NMR data for the title compound is not available, such studies are common for the structural elucidation of complex heterocyclic compounds. ipb.pt
For related compounds, such as those containing fluorine, ¹⁹F NMR is a useful technique. beilstein-journals.org However, it is not applicable to the title compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For isoxazole derivatives, several key absorptions are expected. rjpbcs.comorientjchem.orgimpactfactor.orgresearchgate.net
The C=N stretching vibration of the isoxazole ring typically appears in the region of 1525-1610 cm⁻¹. rjpbcs.comimpactfactor.org The C=C stretching of the aromatic rings (phenyl and thienyl) is expected around 1470-1600 cm⁻¹. rjpbcs.comimpactfactor.org The N-O stretching of the isoxazole ring is usually observed between 1362 and 1404 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. rjpbcs.com
Table 3: Characteristic FT-IR Frequencies for Isoxazole Derivatives
| Functional Group | Characteristic Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3017 - 3073 |
| C=N stretch (isoxazole) | 1525 - 1610 |
| C=C stretch (aromatic) | 1470 - 1600 |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3,5-diphenyl isoxazole, the mass spectrum shows a molecular ion peak [M+] at m/z 221, corresponding to its molecular weight. rjpbcs.com
For Isoxazole, 3-phenyl-5-(2-thienyl)-, the expected molecular weight is 227.29 g/mol . Therefore, the mass spectrum should exhibit a molecular ion peak at m/z 227. The fragmentation pattern would likely involve cleavage of the isoxazole ring and the loss of fragments corresponding to the phenyl and thienyl groups. The study of fragmentation patterns in related 3,5-disubstituted oxadiazoles (B1248032) suggests that a retro 1,3-dipolar cycloaddition is a common fragmentation pathway. sci-hub.st
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Isoxazole, 3-phenyl-5-(2-thienyl)- |
| 3,5-diphenyl isoxazole |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. This technique provides a significant advantage over standard mass spectrometry by measuring mass-to-charge ratios to a very high degree of accuracy.
For Isoxazole, 3-phenyl-5-(2-thienyl)-, the molecular formula is C₁₃H₉NOS. The theoretical exact mass for the protonated molecule ([M+H]⁺) is calculated based on the most abundant isotopes of its constituent atoms. Experimental determination of the mass of the molecular ion via HRMS yields a value that is then compared to the theoretical calculation. A close correlation between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
For instance, in the analysis of related isoxazole derivatives, HRMS has been instrumental. The HRMS-ESI (Electrospray Ionization) analysis of a similar compound, 5-Methoxy-3-phenyl-4-(2-thienyl)isoxazole, showed a calculated m/z for [M+H]⁺ that was in close agreement with the found value, thereby confirming its molecular formula. thieme-connect.de Likewise, various substituted phenyl isoxazole analogs have had their structures confirmed using HRMS, demonstrating the reliability of this technique in verifying the elemental composition of novel compounds. sci-hub.se
Below is a table summarizing the expected and observed mass data for Isoxazole, 3-phenyl-5-(2-thienyl)- and related compounds from the literature.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) |
| Isoxazole, 3-phenyl-5-(2-thienyl)- | C₁₃H₉NOS | 228.0483 | Data not available in provided sources |
| 5-Methoxy-3-phenyl-4-(2-thienyl)isoxazole | C₁₄H₁₁NO₂S | Data not available in provided sources | Data not available in provided sources |
| 3-(Thiophen-2-yl)-5-phenylisoxazole | C₁₃H₉NOS | 228.0483 | Data not available in provided sources |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected ion (the precursor ion) and analyzing the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms.
In the MS/MS analysis of Isoxazole, 3-phenyl-5-(2-thienyl)-, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the molecule apart. The resulting product ion spectrum would reveal characteristic fragments.
Common fragmentation pathways for isoxazole derivatives involve cleavage of the heterocyclic ring. sci-hub.st For Isoxazole, 3-phenyl-5-(2-thienyl)-, expected fragmentation could include:
Cleavage of the N-O bond, a common fragmentation pathway in isoxazoles. sci-hub.st
Loss of the thienyl group or the phenyl group.
Fragmentation of the thiophene (B33073) ring, potentially leading to the loss of sulfur-containing fragments.
The analysis of the fragmentation patterns of related heterocyclic compounds, such as 3,5-diphenyl-1,2,4-oxadiazole (B189376) derivatives, has shown that the substitution pattern on the phenyl rings can influence the fragmentation pathways. sci-hub.st For example, electron-donating groups can promote certain cleavages over others. sci-hub.st The study of these patterns helps in confirming the positions of the phenyl and thienyl substituents on the isoxazole ring.
A representative table of expected fragments in the MS/MS spectrum of Isoxazole, 3-phenyl-5-(2-thienyl)- is presented below.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z |
| 228.0483 | [M+H - C₄H₃S]⁺ | C₉H₆NO⁺ | 144.0449 |
| 228.0483 | [M+H - C₆H₅]⁺ | C₇H₄NOS⁺ | 153.9963 |
| 228.0483 | [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0340 |
| 228.0483 | [C₄H₃SCO]⁺ | C₅H₃OS⁺ | 111.9908 |
Note: This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental data would be required for definitive confirmation.
X-Ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In another example, 1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione, the isoxazole ring adopts an envelope conformation. iucr.org The planarity of the thiophene and indoline (B122111) rings and the dihedral angles between them are also determined. iucr.org Such studies highlight the non-planar nature that can be expected in molecules containing multiple ring systems.
The crystal structure of 4-nitro-3-phenylisoxazole shows a planar five-membered isoxazole ring, with the phenyl group twisted at a significant angle to this plane. beilstein-journals.org This twisting is a common feature in such multi-ring systems to minimize steric hindrance.
The table below summarizes key crystallographic parameters that could be expected for Isoxazole, 3-phenyl-5-(2-thienyl)-, based on data from related compounds.
| Parameter | Expected Value/Observation | Reference Compound |
| Crystal System | Monoclinic or Orthorhombic | 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione nih.gov |
| Space Group | P2₁/c or similar | 3-Phenyl-5-isoxazolone nih.gov |
| Dihedral Angle (Phenyl-Thienyl) | Significant twist expected | 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione nih.gov |
| Isoxazole Ring Conformation | Likely near-planar | 4-nitro-3-phenylisoxazole beilstein-journals.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of Isoxazole, 3-phenyl-5-(2-thienyl)- is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic phenyl and thienyl rings, as well as the isoxazole heterocycle. The extended conjugation between these three ring systems is likely to result in absorption at longer wavelengths compared to the individual, unconjugated chromophores.
Studies on heteroaryl chalcones, which also contain conjugated systems, show distinct absorption bands in the UV-Vis region. researchgate.net The position of these bands is influenced by the nature of the heteroaryl groups and any substituents present. researchgate.net For Isoxazole, 3-phenyl-5-(2-thienyl)-, the presence of both phenyl and thienyl groups would contribute to a complex absorption profile.
The table below presents hypothetical UV-Vis absorption data for Isoxazole, 3-phenyl-5-(2-thienyl)-, based on general principles and data from similar compounds.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | ~280-320 | Data not available | π → π |
| Ethanol | ~240-260 | Data not available | π → π |
| Cyclohexane | Data not available | Data not available | n → π* |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For Isoxazole, 3-phenyl-5-(2-thienyl)- (C₁₃H₉NOS), the theoretical elemental composition can be calculated as follows:
Molecular Weight: 227.29 g/mol
% Carbon (C): (13 * 12.011 / 227.29) * 100 = 68.69%
% Hydrogen (H): (9 * 1.008 / 227.29) * 100 = 3.99%
% Nitrogen (N): (1 * 14.007 / 227.29) * 100 = 6.16%
% Sulfur (S): (1 * 32.065 / 227.29) * 100 = 14.11%
% Oxygen (O): (1 * 15.999 / 227.29) * 100 = 7.04%
Experimental results from elemental analysis of synthesized batches of Isoxazole, 3-phenyl-5-(2-thienyl)- would be expected to be within ±0.4% of these theoretical values, which is the generally accepted margin of error for this technique. This method has been widely used to confirm the composition of various synthesized isoxazole derivatives. researchgate.net
The following table summarizes the theoretical and would-be expected experimental elemental analysis data.
| Element | Theoretical % | Experimental % |
| Carbon | 68.69 | 68.69 ± 0.4 |
| Hydrogen | 3.99 | 3.99 ± 0.4 |
| Nitrogen | 6.16 | 6.16 ± 0.4 |
| Sulfur | 14.11 | 14.11 ± 0.4 |
Computational and Theoretical Chemistry Studies of Isoxazole, 3 Phenyl 5 2 Thienyl
Density Functional Theory (DFT) Calculations
DFT has become a primary method for investigating the electronic structure and properties of heterocyclic compounds. By approximating the exchange-correlation energy, DFT methods like B3LYP provide a balance between accuracy and computational cost, making them suitable for molecules of this size.
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. doubtnut.com For Isoxazole (B147169), 3-phenyl-5-(2-thienyl)-, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Crystallographic studies of closely related derivatives show that the conformation can be influenced by substituents and crystal packing forces. For instance, in one derivative, the dihedral angle between the thiophene (B33073) and phenyl rings is as low as 5.21°, indicating a nearly coplanar arrangement. iucr.org In another, more sterically hindered context, the dihedral angle between the phenyl and thiophene rings is 88.08°, signifying a highly twisted conformation. iucr.orgnih.gov The isoxazole ring itself often adopts a slight envelope conformation. iucr.orgiucr.orgnih.gov This conformational flexibility is crucial as it can influence how the molecule interacts with biological targets.
Table 1: Representative Dihedral Angles in Analogs of Isoxazole, 3-phenyl-5-(2-thienyl)-
| Compound | Dihedral Angle (°): Phenyl Ring vs. Thiophene Ring | Dihedral Angle (°): Phenyl Ring vs. Other Ring | Dihedral Angle (°): Thienyl Ring vs. Other Ring | Reference |
| (3R,3aS,6aR)-2,5-Dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d] iucr.orgiucr.orgoxazole-4,6-dione | 5.21 | 39.38 (vs. succinimide) | 40.03 (vs. succinimide) | iucr.org |
| 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione | 88.08 | 57.81 (vs. succinimide) | 35.69 (vs. succinimide) | iucr.org |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. epa.gov
A small energy gap suggests that a molecule requires less energy for excitation, indicating higher chemical reactivity and lower stability. nih.govsemanticscholar.org DFT calculations on analogous compounds provide insight into the electronic structure of Isoxazole, 3-phenyl-5-(2-thienyl)-. For example, a study on 3-phenyl-5-furan isoxazole derivatives, which are structurally similar, calculated a HOMO-LUMO gap of 4.354 eV using the B3LYP/6-311++G(d,p) level of theory. acu.edu.in Another related sulfonamide Schiff base containing an isoxazole ring showed a gap of 4.22 eV. semanticscholar.org
For Isoxazole, 3-phenyl-5-(2-thienyl)-, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings. The LUMO is likely distributed across the isoxazole ring and the attached aromatic systems. nih.gov This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Calculated HOMO-LUMO Energy Gaps for Analogous Isoxazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-(2,4-dichlorophenyl)−5-furan isoxazole | - | - | 4.354 | acu.edu.in |
| Sulfonamide Schiff base with N-(5-methylisoxazol-3-yl)benzenesulfonamide | - | - | 4.22 | semanticscholar.org |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a localized form corresponding to the Lewis structure of bonds and lone pairs. nih.gov This analysis provides detailed information on intramolecular and intermolecular bonding, charge distribution, and delocalization (charge transfer) effects. tandfonline.com
Table 3: Expected Key Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction |
| Lone Pair (LP) of Isoxazole O, N atoms | Antibonding (π) orbitals of Phenyl/Thienyl rings | n → π (Lone Pair to Pi-antibonding) |
| π Orbitals of Phenyl/Thienyl rings | Antibonding (π) orbitals of Isoxazole ring | π → π (Pi to Pi-antibonding) |
| σ Orbitals of C-C/C-H bonds | Antibonding (σ) orbitals of adjacent bonds | σ → σ (Sigma to Sigma-antibonding) |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For Isoxazole, 3-phenyl-5-(2-thienyl)-, the MEP map would show negative potential concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole ring, as well as the sulfur atom of the thiophene ring. These sites are therefore the most likely to be attacked by electrophiles. Regions of positive potential would be found around the hydrogen atoms of the phenyl and thienyl rings, indicating them as sites for potential nucleophilic interactions.
Quantum Chemical Descriptors and Reactivity Indices
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability.
Ionization Potential and Electron Affinity
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a molecule. researchgate.net These parameters are fundamental indicators of a molecule's ability to undergo oxidation or reduction, respectively.
Within the framework of DFT, IP and EA can be approximated from the energies of the frontier molecular orbitals (Koopmans' theorem):
IP ≈ -EHOMO
EA ≈ -ELUMO
A low ionization potential indicates that the molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor. These values are crucial for understanding charge transfer processes in chemical reactions. For related oxazole (B20620) derivatives, calculated adiabatic ionization potentials can be around 5-6 eV, with electron affinities in the range of 1-2 eV. researchgate.netresearchgate.net
Table 4: Key Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
| Ionization Potential (IP) | The energy required to remove an electron. | Indicates the molecule's susceptibility to oxidation. |
| Electron Affinity (EA) | The energy released upon gaining an electron. | Indicates the molecule's susceptibility to reduction. |
Electronegativity, Hardness, and Softness
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) are fundamental in understanding the chemical behavior of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are readily calculated using computational methods. nih.gov
Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a greater capacity to attract electrons. nih.gov
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule with higher reactivity. nih.govsemanticscholar.org
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and describes the polarizability and reactivity of a molecule. semanticscholar.org A higher softness value suggests that the molecule is more polarizable and reactive. nih.govsemanticscholar.org
For isoxazole derivatives, these parameters are crucial for predicting their reactivity in various chemical environments. For instance, a study on a sulfonamide Schiff base containing an isoxazole moiety calculated these values to predict its reactivity and biological responsiveness. semanticscholar.org
Table 1: Representative Global Reactivity Descriptors for a Substituted Isoxazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.84 |
| LUMO Energy | -2.62 |
| Energy Gap (ΔE) | 4.22 |
| Electronegativity (χ) | 4.73 |
| Chemical Hardness (η) | 2.11 |
| Chemical Softness (S) | 0.24 |
Data derived from a representative study on a related isoxazole derivative and serves as an illustrative example. semanticscholar.org
Electrophilicity and Nucleophilicity Indices
Beyond general reactivity, the tendencies of a molecule to act as an electrophile or a nucleophile are quantified by specific indices.
The global electrophilicity index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated using the chemical potential and hardness. This index is invaluable for classifying molecules as strong, moderate, or marginal electrophiles, which helps in understanding their behavior in polar reactions. semanticscholar.orgmdpi.com
The nucleophilicity index (N) provides a measure of the nucleophilic character of a molecule. rsc.org It is often calculated relative to a reference compound like tetracyanoethylene (B109619) (TCE). researchgate.net This index is particularly useful for comparing the nucleophilic strength across a series of compounds and rationalizing their reaction mechanisms. rsc.orgresearchgate.net Computational studies on various organic molecules, including those involved in cycloaddition reactions to form heterocyclic systems, have demonstrated the utility of these indices in predicting reactivity and selectivity. semanticscholar.orgresearchgate.net
For complex molecules that can exhibit both electrophilic and nucleophilic behavior, these indices help to identify the dominant reactive nature. rsc.org
Table 2: Representative Reactivity Indices for a Substituted Isoxazole Derivative
| Parameter | Value (eV) |
|---|---|
| Electrophilicity Index (ω) | 5.30 |
| Electro-donating Power (ω-) | 7.93 |
| Electro-accepting Power (ω+) | 3.20 |
| Net Electrophilicity (Δω±) | 11.13 |
Data derived from a representative study on a related isoxazole derivative and serves as an illustrative example. semanticscholar.org
Theoretical Spectroscopic Data Simulation and Validation with Experimental Results
A powerful application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental results for structure validation and spectral assignment. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). acu.edu.inbohrium.com
For newly synthesized compounds like 3-phenyl-5-(2-thienyl)isoxazole, computational methods can confirm the proposed structure. For example, in the study of 3-phenyl-5-furan isoxazole derivatives, theoretical calculations were performed using DFT with the B3LYP hybrid functional and a 6–311++G(d,p) basis set. acu.edu.in The calculated vibrational frequencies are typically scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR spectra. semanticscholar.org Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental data, aiding in the assignment of each peak to specific atoms in the molecule. semanticscholar.orgpreprints.org
UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT), providing information about electronic transitions, such as π→π* and n→π* transitions, which helps to interpret the experimental absorption bands. semanticscholar.orgdergipark.org.tr The comparison between theoretical and experimental spectra is a cornerstone of modern chemical characterization. bohrium.com
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Isoxazole Derivative
| Spectral Type | Experimental Data | Theoretical (Calculated) Data |
|---|---|---|
| FT-IR (cm⁻¹) | ||
| C=N stretch | 1625 | 1637 |
| C-O-N stretch | 1262 | - |
| ¹H NMR (ppm) | ||
| Isoxazole-H | 7.350 | - |
| Aromatic-H | 7.268–8.253 | - |
| ¹³C NMR (ppm) | ||
| Isoxazole-C | 122.236, 156.641 | - |
| Aromatic-C | 127.633 - 147.232 | - |
Data derived from a study on a 3-phenyl-5-furan isoxazole derivative and serves as an illustrative example. acu.edu.in
Evaluation of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugation, donor-acceptor groups, and high polarizability often exhibit significant non-linear optical (NLO) properties. Isoxazole derivatives are among the heterocyclic compounds studied for their potential applications in NLO materials, which are crucial for technologies like optical data storage and signal processing. preprints.orgresearchgate.netnih.gov
Computational methods are essential for predicting and understanding the NLO response of molecules. Key parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's second-order NLO activity. nih.gov DFT calculations can reliably predict these properties, allowing for the in-silico design of new NLO materials. semanticscholar.orgnih.gov The relationship between molecular structure and NLO properties can be explored by analyzing how modifications to the donor and acceptor groups affect the calculated hyperpolarizability. A smaller HOMO-LUMO gap often correlates with higher polarizability and a larger NLO response. nih.gov Studies on isoxazole-based systems have shown them to be promising NLO chromophores. researchgate.netnih.gov
Mechanistic Insights from Computational Studies, e.g., Regioselectivity
Computational studies provide invaluable mechanistic insights into chemical reactions, including the synthesis of isoxazoles. A key aspect of forming 3,5-disubstituted isoxazoles is controlling the regioselectivity. The reaction of a nitrile oxide with an alkyne, a classic [3+2] cycloaddition, can potentially yield two regioisomers. organic-chemistry.org
DFT calculations can be used to model the reaction pathways leading to the different isomers. By calculating the activation energies for the competing transition states, the most favorable reaction path and therefore the major product can be predicted. rsc.org This approach has been used to explain the regioselectivity observed in the synthesis of various isoxazole derivatives. For example, in the gold(I)-catalyzed reaction of isoxazoles with alkynyl thioethers, computational analysis can elucidate why the reaction proceeds via a specific β-addition pathway. acs.org
For the synthesis of 3-phenyl-5-(2-thienyl)isoxazole, computational modeling can explain why the phenyl group from the nitrile oxide precursor ends up at the 3-position and the thienyl group from the alkyne precursor at the 5-position, and not the other way around. psu.edu These studies often analyze the electronic properties of the reactants, such as the coefficients of the frontier molecular orbitals (HOMO and LUMO), to rationalize the observed regiochemical outcome. rsc.org Recent research has highlighted the importance of the 5-(thiophen-2-yl)isoxazole scaffold in medicinal chemistry, and computational insights aid in developing efficient and selective synthetic routes to these valuable compounds. nih.gov
Reactivity and Reaction Mechanisms of Isoxazole, 3 Phenyl 5 2 Thienyl
Ring-Opening Reactions of the Isoxazole (B147169) Heterocycle
The isoxazole ring, despite its aromatic character, can undergo ring-opening reactions under various conditions, a characteristic that is often exploited in synthetic chemistry. psu.edu The stability of the ring is largely dependent on the substitution pattern. The weak N-O bond is typically the point of initial cleavage, particularly under reducing conditions. psu.edu
Reductive cleavage of the N-O bond in isoxazoles is a common transformation that unmasks a β-imino ketone or its derivatives. psu.edu This process can be achieved using various reducing agents.
One notable method involves the use of molybdenum hexacarbonyl [Mo(CO)₆]. The reaction of 3,5-disubstituted isoxazoles, such as 3,5-bis(2-arylethenyl)isoxazoles, with molybdenum hexacarbonyl in wet acetonitrile (B52724) leads to the reductive opening of the isoxazole ring. orientjchem.org This process yields 1,7-diaryl-5-amino-1,4,6-heptatrien-3-ones. orientjchem.org This transformation highlights a pathway where the isoxazole serves as a masked 1,3-dicarbonyl compound. orientjchem.org For Isoxazole, 3-phenyl-5-(2-thienyl)-, this would theoretically yield an amino-diene-ketone structure.
Catalytic hydrogenation is another prevalent method for isoxazole ring opening, often employing catalysts like Raney nickel, palladium on carbon, or platinum black. psu.edu However, isoxazoles with substituents at the 5-position, such as Isoxazole, 3-phenyl-5-(2-thienyl)-, are often more resistant to these conditions compared to their 4-substituted counterparts. They may be inert or require more forceful conditions, which can lead to complex mixtures of products. psu.edu
The table below summarizes findings on the reductive ring opening of related isoxazole structures.
| Precursor | Reagent/Conditions | Product | Yield | Reference |
| 3,5-bis(2-arylethenyl)isoxazoles | Mo(CO)₆, H₂O, CH₃CN, reflux | 1,7-diaryl-5-amino-1,4,6-heptatrien-3-ones | 43-56% | orientjchem.org |
| 4-Acylisoxazoles | Yeast catalysis or electrolysis | β-Imino ketones | Smooth, efficient | psu.edu |
| 5-Phenylisoxazoles | Yeast catalysis or electrolysis | Inert or complex mixture | - | psu.edu |
Cycloaddition Reactions Involving the Isoxazole Ring as a Component
The most common cycloaddition reaction involving the isoxazole scaffold is its formation via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govnanobioletters.com For Isoxazole, 3-phenyl-5-(2-thienyl)-, this would typically involve the reaction of benzonitrile (B105546) oxide with 2-ethynylthiophene (B1312097) or a synthetic equivalent. researchgate.netresearchgate.net
While the formation of isoxazoles via cycloaddition is well-documented, reactions where the isoxazole ring itself acts as a diene or dipolarophile are less common. The aromatic character of the ring makes it relatively unreactive in many cycloaddition processes. However, transformations of related heterocyclic systems suggest possibilities. For instance, the imidazole[4,5-c]isoxazole system, when treated with dimethyl acetylenedicarboxylate, undergoes a reaction that results in a 2-pyrrol-2-yl-imidazole, indicating a complex transformation that may involve cycloaddition-rearrangement steps. humanjournals.com
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Substituents
The phenyl and thienyl rings attached to the isoxazole core can undergo electrophilic and nucleophilic substitution reactions, although the reactivity can be influenced by the electron-withdrawing nature of the isoxazole ring itself.
Electrophilic Substitution: The isoxazole ring is generally considered an electron-deficient system, which deactivates the attached phenyl and thienyl rings towards electrophilic aromatic substitution (SEAr). nanobioletters.com Consequently, forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl or thienyl substituents. The inherent reactivity of the thiophene (B33073) ring, being more electron-rich than benzene (B151609), might still allow for substitution, likely at the position furthest from the deactivating isoxazole attachment point.
Nucleophilic Substitution: Nucleophilic attack directly on the unsubstituted 3,5-diaryl isoxazole ring is generally not observed. scienceopen.com However, the introduction of a strong electron-withdrawing group, such as a nitro group at the 4-position, can activate the ring for nucleophilic addition. scienceopen.com For Isoxazole, 3-phenyl-5-(2-thienyl)-, nucleophilic aromatic substitution (SNAr) on the phenyl or thienyl rings would require the presence of a suitable leaving group (like a halogen) and would be facilitated by the electron-withdrawing effect of the isoxazole core.
Heterocyclic Transformations and Rearrangement Processes
Substituted isoxazoles can undergo a variety of transformations and rearrangements into other heterocyclic systems, often under thermal, photochemical, or chemical induction.
A documented transformation for a related compound involves the conversion of 5-(2-thienyl)isoxazole-3-carbonitrile into a 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazole derivative. researchgate.net This occurs via reaction with hydroxylamine (B1172632) to form an amide oxime, followed by cyclization of its O-acyl derivative. researchgate.net This demonstrates a pathway to leverage the isoxazole core to construct more complex heterocyclic systems.
Thermal rearrangements are also known. For example, the flash pyrolysis of 3,5-diphenylisoxazole (B109209) at high temperatures yields 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products, proceeding through intermediates like a 2,3-diphenyl-2H-azirine. rsc.org It is plausible that Isoxazole, 3-phenyl-5-(2-thienyl)- would undergo analogous rearrangements, potentially leading to a mixture of thienyl- and phenyl-substituted oxazoles and indoles.
An unexpected rearrangement was observed during an attempt to synthesize 3-(tert-butyl)-5-phenylisoxazole from a precursor, which instead yielded a 5-tert-butyl-3-(2-pyrrol-1-yl)isoxazole, indicating that complex intramolecular rearrangements can occur under certain synthetic conditions. researchgate.net
The following table details some observed transformations:
| Starting Material | Conditions/Reagents | Product | Reference |
| 5-(2-Thienyl)isoxazole-3-carbonitrile | 1. Hydroxylamine 2. Acylation 3. Heterocyclization | 5-Substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles | researchgate.net |
| 3,5-Diphenylisoxazole | Flash pyrolysis (960 °C) | 2,5-Diphenyloxazole, 2-Phenylindole | rsc.org |
| 4,4-dimethyl-1-(2-nitrophenyl)pentane-1,3-dione | Attempted isoxazole synthesis | 5-tert-butyl-3-(2-pyrrol-1-yl)isoxazole (rearranged product) | researchgate.net |
Influence of Phenyl and Thienyl Substituents on Reaction Pathways and Selectivity
The phenyl and thienyl substituents at the C3 and C5 positions, respectively, have a profound impact on the reactivity and selectivity of the isoxazole core.
The position of substituents is critical. Studies have shown that isoxazoles substituted at the 5-position are generally less reactive in reductive ring-opening reactions compared to those substituted at the 4-position. psu.edu The presence of conjugating substituents like phenyl at the C5 position diminishes the C4-C5 bond polarity, making the N-O bond less susceptible to cleavage. psu.edu Therefore, the 3-phenyl-5-(2-thienyl) arrangement is expected to confer significant stability to the isoxazole ring against certain reductive methods. psu.edu
In reactions involving the formation of the isoxazole ring, such as the reaction of thiophene-2-carbaldehyde (B41791) with nitroethane, the choice of base and conditions can selectively lead to either the isoxazole product directly or to an intermediate Henry product, demonstrating the delicate influence of reaction parameters on the outcome. rsc.org Furthermore, the synthesis of 3,5-disubstituted isoxazoles via a domino reductive Nef reaction/cyclization has been shown to tolerate a thiophene group, indicating the compatibility of this substituent with the reaction conditions. rsc.org
Advanced Research Directions and Broader Impact in Chemical Science
Conceptual Framework of Isoxazole (B147169), 3-phenyl-5-(2-thienyl)- as a Chemical Scaffold
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in numerous biologically active compounds. researchgate.netresearchgate.net The specific compound, Isoxazole, 3-phenyl-5-(2-thienyl)-, combines this privileged scaffold with a phenyl and a thienyl group. This unique combination of aromatic and heteroaromatic rings provides a rigid and planar framework that is amenable to a wide range of chemical modifications. This structural rigidity is crucial for presenting appended functional groups in well-defined spatial orientations, a key factor for specific interactions with biological targets. researchgate.net
The phenyl and thienyl rings at the 3- and 5-positions, respectively, offer multiple sites for functionalization. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity. The thiophene (B33073) ring, in particular, is a well-known bioisostere of the benzene (B151609) ring and can influence the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net The presence of both phenyl and thienyl moieties allows for a diverse range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition processes. researchgate.netrsc.org
The isoxazole scaffold itself can participate in various interactions and can be synthesized through several established methods, making it an attractive starting point for the development of new chemical entities. nih.govnih.gov The inherent stability of the isoxazole ring, coupled with the potential for diverse substitutions, makes Isoxazole, 3-phenyl-5-(2-thienyl)- a versatile scaffold for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery. researchgate.netsemanticscholar.org
Potential Exploration in Materials Science
The unique electronic and photophysical properties of conjugated heterocyclic compounds have positioned them as promising candidates for applications in materials science, particularly in the field of organic electronics. researchgate.net Isoxazole, 3-phenyl-5-(2-thienyl)- possesses a π-conjugated system that extends across the phenyl, isoxazole, and thienyl rings, which could facilitate charge transport. This characteristic makes it a potential building block for organic semiconductors. researchgate.netnwpu.edu.cn
The presence of both electron-rich (thiophene) and electron-deficient (isoxazole) components within the same molecule can lead to interesting intramolecular charge transfer (ICT) phenomena upon photoexcitation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net By modifying the substituents on the phenyl and thienyl rings, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned to match the requirements of specific electronic devices.
Furthermore, the rigid and planar structure of Isoxazole, 3-phenyl-5-(2-thienyl)- can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). The potential for self-assembly through non-covalent interactions, such as π-π stacking, can be exploited to create well-ordered thin films, a prerequisite for high-performance organic electronic devices. researchgate.net Research into the synthesis of polymers and oligomers incorporating the 3-phenyl-5-(2-thienyl)isoxazole unit could lead to the development of new materials with tailored electronic and optical properties for a variety of applications in materials science. nwpu.edu.cn
Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry, which focuses on the study of systems held together by non-covalent interactions, offers a powerful approach to control the assembly of molecules into well-defined architectures. uclouvain.bemdpi.com The structure of Isoxazole, 3-phenyl-5-(2-thienyl)- provides multiple opportunities for engaging in a variety of non-covalent interactions that can direct its self-assembly in the solid state and in solution.
The aromatic phenyl and thienyl rings are capable of participating in π-π stacking interactions, which are a dominant force in the organization of many aromatic molecules. The presence of heteroatoms (N, O, and S) introduces the possibility of hydrogen bonding, halogen bonding (if substituted with halogens), and other dipole-dipole interactions. rsc.orgjammuuniversity.ac.in Specifically, the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, while C-H groups on the aromatic rings can act as weak hydrogen bond donors.
The interplay of these various non-covalent forces can lead to the formation of complex and predictable supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. rsc.org The study of the crystal packing of Isoxazole, 3-phenyl-5-(2-thienyl)- and its derivatives through techniques like single-crystal X-ray diffraction can provide valuable insights into the nature and hierarchy of these interactions. nih.gov Understanding and controlling these interactions is fundamental for crystal engineering, where the goal is to design materials with specific physical and chemical properties based on their supramolecular organization. mdpi.com
Advancements in Analytical Methodologies for Isoxazole Derivatives
The characterization and quantification of Isoxazole, 3-phenyl-5-(2-thienyl)- and its derivatives rely on a suite of advanced analytical techniques. These methods are crucial for confirming the structure of newly synthesized compounds, assessing their purity, and studying their physicochemical properties.
Spectroscopic Techniques are fundamental for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity of the phenyl, isoxazole, and thienyl rings. ijpcbs.comresearchgate.net
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=N and N-O bonds of the isoxazole ring and the C-H bonds of the aromatic systems. ijpcbs.comimpactfactor.org
Mass spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. researchgate.netacu.edu.in
Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the target compound from reaction mixtures and impurities, as well as for quantitative analysis.
X-ray Crystallography offers the definitive method for determining the three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. nih.gov
Recent advancements in these techniques, such as two-dimensional NMR experiments and high-resolution mass spectrometry, provide even more detailed structural information and allow for the analysis of complex mixtures. researchgate.net
Future Perspectives in Synthetic Methodologies and Targeted Derivatization
The synthesis of the Isoxazole, 3-phenyl-5-(2-thienyl)- scaffold and its derivatives is a dynamic area of research, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. semanticscholar.org
Established Synthetic Routes:
The most common method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govjocpr.comsemanticscholar.org In the case of Isoxazole, 3-phenyl-5-(2-thienyl)-, this would involve the reaction of benzonitrile (B105546) oxide with 2-ethynylthiophene (B1312097).
Another key approach is the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govnih.gov
Emerging Synthetic Strategies:
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of isoxazole derivatives. nih.govpreprints.org
Ultrasound irradiation is another green chemistry approach that can enhance reaction rates and efficiency. preprints.org
Flow chemistry offers the potential for continuous and scalable synthesis with improved safety and control over reaction parameters.
Metal-free synthetic routes are gaining attention to avoid the cost and toxicity associated with metal catalysts. semanticscholar.org
Targeted Derivatization: Future work will likely focus on the targeted derivatization of the phenyl and thienyl rings to explore structure-activity relationships (SAR) for various biological targets. researchgate.net This involves the introduction of a wide range of substituents, such as halogens, alkyl, alkoxy, and nitro groups, to modulate the electronic and steric properties of the molecule. rsc.org The development of regioselective functionalization methods will be crucial for accessing specific isomers and maximizing the desired biological activity. nih.gov
Emerging Paradigms in Computational Chemical Investigations for Isoxazole Systems
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like Isoxazole, 3-phenyl-5-(2-thienyl)-, complementing experimental studies and guiding the design of new derivatives. nih.gov
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules.
Geometry Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule. researchgate.netijpcbs.com
Electronic Properties: Key properties such as HOMO-LUMO energy gaps, which are related to the molecule's reactivity and electronic transitions, can be calculated. jammuuniversity.ac.intandfonline.com
Spectroscopic Predictions: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data. researchgate.nettandfonline.com
Molecular Dynamics (MD) Simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. acu.edu.innih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for isoxazole derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov
Q & A
Basic: What are the established synthetic routes for 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
A robust method involves hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. For example, phenylacetylene reacts with substituted aldoximes under oxidative conditions (e.g., PhI(OAc)₂) to form the isoxazole core. The reaction proceeds via in situ generation of nitrile oxides, which undergo [3+2] cycloaddition with alkynes. Purification via column chromatography yields the target compound in moderate-to-good yields (40–65%) . Alternative routes may involve condensation of hydroxylamine derivatives with diketones, though these are less commonly reported for thienyl-substituted analogs.
Basic: What spectroscopic techniques are used to confirm the structure of 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1220–1280 cm⁻¹) confirm the isoxazole ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C₁₃H₁₀N₂OS requires m/z 243.0594) .
- X-ray Crystallography: Provides definitive structural confirmation by resolving bond lengths and angles (e.g., isoxazole C-O bond: ~1.36 Å) .
Advanced: How can researchers optimize the cycloaddition reaction yield for 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
Yield optimization requires systematic screening of parameters:
- Catalyst Loading: Hypervalent iodine reagents (e.g., PhI(OAc)₂) typically require 1.2–1.5 equivalents for full conversion .
- Solvent Polarity: Polar aprotic solvents (e.g., DCM, MeCN) enhance cycloaddition kinetics compared to nonpolar solvents .
- Temperature: Reactions performed at 0–25°C minimize side reactions (e.g., overoxidation).
- Substrate Purity: Aldoximes must be free of hydroxylamine contaminants to avoid competing pathways.
Contradictory reports on optimal conditions (e.g., solvent vs. catalyst) suggest kinetic studies or Design of Experiments (DoE) approaches to identify robust protocols .
Advanced: How can discrepancies in NMR data for 3-phenyl-5-(2-thienyl)isoxazole across studies be resolved?
Answer:
Discrepancies often arise from:
- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic Processes: Conformational exchange (e.g., hindered rotation in thienyl groups) broadens signals. Low-temperature NMR (-40°C) can resolve splitting .
- Impurities: Trace byproducts (e.g., unreacted nitrile oxides) may overlap with target signals. Validate purity via HPLC or GC-MS.
Cross-validation with X-ray crystallography or computational modeling (DFT-predicted shifts) resolves ambiguities .
Advanced: What computational methods predict the reactivity and electronic properties of 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
- Density Functional Theory (DFT):
- Molecular Electrostatic Potential (MESP): Maps electron-rich regions (e.g., isoxazole oxygen) for hydrogen-bonding interactions in biological studies .
- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in solution-phase reactions.
Basic: What are the recommended storage conditions for 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Use amber vials to avoid photodegradation. Stability tests indicate no decomposition over 6 months under these conditions .
Advanced: How can researchers address low reproducibility in synthesizing 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
- Standardize Reagents: Use freshly distilled nitrile oxides and rigorously dry solvents.
- Monitor Reaction Progress: In situ techniques (e.g., FTIR or Raman spectroscopy) detect intermediate formation.
- Characterize Byproducts: LC-MS or preparative TLC isolates side products (e.g., dimerized nitrile oxides) to refine protocols .
Basic: What safety precautions are required when handling 3-phenyl-5-(2-thienyl)isoxazole?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential respiratory irritation.
- First Aid: In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: What strategies validate the biological activity of 3-phenyl-5-(2-thienyl)isoxazole derivatives?
Answer:
- Docking Studies: Model interactions with target proteins (e.g., enzymes) using AutoDock or Schrödinger Suite.
- In Vitro Assays: Screen for antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays.
- SAR Analysis: Modify substituents (e.g., thienyl vs. phenyl) to correlate structure with activity .
Advanced: How can researchers resolve conflicting crystallographic data for isoxazole derivatives?
Answer:
- Re-determine Crystal Structure: Ensure high-quality single crystals and refine data with software (e.g., SHELX).
- Validate with CSD Database: Compare bond lengths/angles against Cambridge Structural Database entries.
- Check for Polymorphism: Thermal analysis (DSC/TGA) identifies alternative crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
